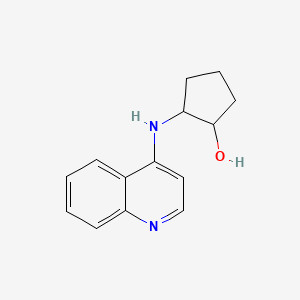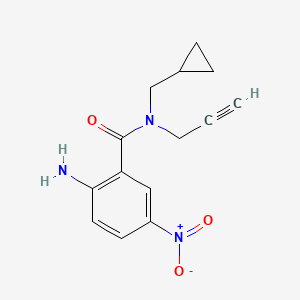![molecular formula C17H17N3O2S B7631350 N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline](/img/structure/B7631350.png)
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline, also known as Ro 31-8220, is a chemical compound that belongs to the family of protein kinase inhibitors. It was first synthesized in 1990 and has since been used extensively in scientific research due to its ability to selectively inhibit protein kinase C (PKC) activity.
Wirkmechanismus
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which leads to downstream effects on various cellular processes. The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 has been extensively characterized in vitro and in vivo.
Biochemical and Physiological Effects
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. Some of the effects of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 include inhibition of cell growth and proliferation, induction of apoptosis, modulation of ion channels and neurotransmitter release, and regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 is its high selectivity for PKC, which allows researchers to investigate the specific functions of this enzyme in different cellular processes. However, one limitation of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 is its potential for off-target effects, which can complicate data interpretation. Additionally, N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 can be toxic at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms of the enzyme. Another direction is the investigation of the role of PKC in different disease states, such as cancer and neurodegenerative disorders. Finally, the use of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 in combination with other drugs or therapies could be explored as a potential treatment strategy for various diseases.
Synthesemethoden
The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 involves several steps, including the reaction between 2-imidazol-1-ylphenylmethanol and 4-methylsulfonylaniline, followed by the addition of various reagents to produce the final product. The synthesis method is well-established and has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 is widely used in scientific research as a tool for studying the role of PKC in various cellular processes. PKC is a family of enzymes that play a critical role in regulating cell growth, differentiation, and survival. By selectively inhibiting PKC activity, N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 can be used to investigate the specific functions of PKC in different cell types and disease states.
Eigenschaften
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-23(21,22)16-8-6-15(7-9-16)19-12-14-4-2-3-5-17(14)20-11-10-18-13-20/h2-11,13,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRMBAHXQIPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)
![4-[[2-(4-Hydroxypiperidin-1-yl)anilino]methyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7631285.png)

![6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine](/img/structure/B7631299.png)
![3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine](/img/structure/B7631306.png)
![1-(3-cyanophenyl)-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B7631316.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-6-(2-methylimidazol-1-yl)pyrazin-2-amine](/img/structure/B7631320.png)
![N-[5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-yl]pyridine-4-carboxamide](/img/structure/B7631335.png)
![4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine](/img/structure/B7631338.png)

![(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631358.png)
![9-Azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7631362.png)
![(3,5-dimethyl-1H-pyrrol-2-yl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B7631364.png)
![5-cyclopropyl-N-[(2-imidazol-1-ylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7631369.png)